molecular formula C8H4BrClN2 B11872357 5-Bromo-2-chloro-1,8-naphthyridine

5-Bromo-2-chloro-1,8-naphthyridine

Cat. No.: B11872357
M. Wt: 243.49 g/mol
InChI Key: YBQFBLYNIIRDPC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the halogenation of 1,8-naphthyridine derivatives. For instance, the bromination and chlorination of 1,8-naphthyridine can be carried out using bromine and chlorine reagents under controlled conditions . Another method involves the use of multicomponent reactions, which can efficiently generate complex molecular architectures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1,8-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce naphthyridine oxides .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-chloro-1,7-naphthyridine
  • 6-Bromo-2-chloro-1,8-naphthyridine

Uniqueness

5-Bromo-2-chloro-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

5-bromo-2-chloro-1,8-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H

InChI Key

YBQFBLYNIIRDPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Br)Cl

Origin of Product

United States

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